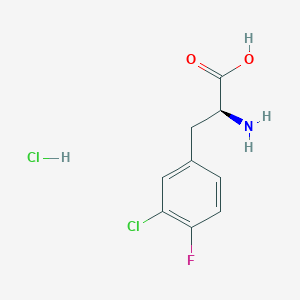

(S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride

Description

(S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride is a halogenated aromatic amino acid derivative. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications. The 3-chloro-4-fluorophenyl substituent introduces steric and electronic effects critical for interactions with biological targets, such as enzymes or receptors. Such compounds are often utilized as intermediates in drug development, particularly in central nervous system (CNS) therapeutics or enzyme inhibitors .

Properties

CAS No. |

15065-41-5 |

|---|---|

Molecular Formula |

C9H10Cl2FNO2 |

Molecular Weight |

254.08 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H9ClFNO2.ClH/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |

InChI Key |

DUZJLGOZHYAJQE-QRPNPIFTSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Cl)F.Cl |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-chloro-4-fluorophenylboronic acid.

Coupling Reaction: The boronic acid undergoes a Suzuki-Miyaura coupling reaction with an appropriate amino acid derivative to form the desired product. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The amino acid moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the amino acid moiety.

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride may selectively interact with neurotransmitter receptors, influencing neurotransmission pathways. This interaction could lead to potential therapeutic applications in treating neurological disorders.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, contributing to its pharmacological profile. Studies on enzyme binding affinities can provide insights into its role in metabolic pathways and drug design.

Pharmacological Studies

Due to its structural features, this compound is valuable in pharmacological studies aimed at understanding drug-receptor interactions. It can serve as a lead compound for developing new drugs targeting various conditions, including pain management and psychiatric disorders.

Case Study 1: Neurotransmitter Receptor Interaction

In a study examining the interaction of various amino acid derivatives with neurotransmitter receptors, (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride demonstrated significant binding affinity towards specific receptors involved in mood regulation. This suggests its potential use in developing treatments for depression and anxiety disorders.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of halogenated amino acids found that (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride effectively inhibited certain enzyme activities linked to metabolic disorders, indicating possible applications in metabolic disease treatment strategies.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogenation Effects

Key differences among analogs arise from halogen type, substituent positions, and additional functional groups. Below is a comparative analysis based on evidence:

Table 1: Structural and Physicochemical Comparison

*Note: The target compound is hypothetical; properties are inferred from analogs.

Key Research Findings

Halogen Effects: Chlorine and Fluorine: Electron-withdrawing Cl and F groups increase the acidity of the α-amino proton, enhancing solubility in aqueous media. The 3-Cl-4-F substitution may improve binding to hydrophobic enzyme pockets compared to 3-Cl-2-F () due to reduced steric hindrance . Bromine: The 4-Br analog () exhibits higher lipophilicity (logP ~1.8 vs. ~1.2 for Cl/F analogs), favoring blood-brain barrier penetration but reducing aqueous solubility .

Methoxycarbonyl Group: The ester in serves as a prodrug moiety, enabling controlled release of the active carboxylic acid via hydrolysis .

Azo and Phenylazo Groups :

- The phenylazo derivative () has a conjugated system absorbing visible light (λmax ~450 nm), useful in photodynamic therapy or as a chromophore in analytical assays .

Stereochemical Considerations: The (S)-configuration is critical for biological activity, as seen in related amino acids like L-DOPA. Analogs with (R)-configurations (e.g., ) may exhibit reduced efficacy or off-target effects .

Biological Activity

(S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride, also known by its CAS number 2680531-65-9, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClFNO₂ |

| Molecular Weight | 254.08 g/mol |

| CAS Number | 2680531-65-9 |

| Melting Point | Not available |

| Density | Not available |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of (S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride. It has been shown to exhibit selective activity against various bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC)

The compound demonstrated significant antibacterial activity with the following MIC values:

- Staphylococcus aureus : MIC 15.625–62.5 μM

- Enterococcus faecalis : MIC 62.5–125 μM

These findings indicate that the compound is bactericidal and operates by inhibiting protein synthesis pathways, which subsequently affects nucleic acid and peptidoglycan production in bacteria .

The mechanism by which (S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride exerts its antibacterial effects involves several pathways:

- Inhibition of Protein Synthesis : The compound disrupts the translation process in bacterial cells, leading to reduced protein production.

- Biofilm Disruption : It has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .

- Quorum Sensing Inhibition : The compound also targets quorum sensing mechanisms in bacteria, which are critical for biofilm formation and virulence .

Case Studies

Several studies have evaluated the efficacy of (S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride in clinical and laboratory settings:

- Study on MRSA : A study demonstrated that the compound effectively inhibited biofilm formation in MRSA strains, outperforming standard antibiotics like ciprofloxacin in certain assays .

- In Vivo Studies : Animal models showed that treatment with this compound led to significant reductions in bacterial load in infected tissues, confirming its potential for therapeutic applications .

- Synergistic Effects : Research indicated that combining (S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride with other antibiotics resulted in enhanced antibacterial activity, suggesting potential for combination therapy strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.